Erbulozole is cataloged under the Chemical Abstracts Service Registry Number 124784-31-2. It falls within the broader category of organic compounds, specifically those that are synthesized for pharmaceutical use. The classification of Erbulozole can be further refined based on its chemical structure and functional groups, which dictate its reactivity and interaction with biological systems.
The synthesis of Erbulozole involves multiple steps, beginning with readily available precursors. The key synthetic routes include:
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity. Industrial production often utilizes batch or continuous flow reactors to ensure scalability and consistent quality. Purification methods like crystallization and chromatography are employed to isolate the final product with desired specifications.
Erbulozole's molecular structure can be represented by its chemical formula, which reflects the arrangement of atoms within the compound. While specific structural diagrams are not provided in the search results, it is essential to note that the molecular architecture plays a critical role in determining its reactivity and interaction with biological targets.
Erbulozole undergoes several types of chemical reactions:
The products formed from these reactions depend on the reagents and conditions used, leading to a diverse array of analogs with varying properties.
Relevant data regarding these properties are essential for understanding how Erbulozole can be effectively utilized in scientific research and medicinal applications.
Erbulozole has potential applications in various scientific fields, particularly in medicinal chemistry where it may serve as a lead compound for drug development. Its biological activity suggests possible uses in treating specific diseases or conditions, although further research is required to establish definitive therapeutic roles.
Microtubule-targeting agents (MTAs) represent a cornerstone of anticancer therapeutics due to their ability to disrupt essential cellular processes in rapidly dividing cells. These compounds interfere with microtubule dynamics—critical cytoskeletal components governing mitosis, intracellular transport, and cell motility. Historically, MTAs emerged from natural product screening, with vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel) becoming first-line treatments for hematologic and solid tumors [1] [8]. Their mechanism involves either stabilizing or destabilizing microtubule polymers, triggering mitotic arrest and apoptosis. For instance, vinca-domain binders inhibit tubulin polymerization, while taxane-site agents hyperstabilize microtubules, suppressing dynamic instability [1] [4].
In hepatocellular carcinoma (HCC), where surgical options are limited and sorafenib provides only marginal survival benefits, MTAs gained attention for their preclinical efficacy. Gene expression profiling identified microtubule-related cellular organization as pivotal in HCC pathogenesis, positioning MTAs as rational therapeutic candidates [1]. Recent developments focus on overcoming limitations like neurotoxicity and chemoresistance through novel conjugates and combination regimens, such as MTA-mTOR inhibitor pairs that enhance tumor specificity [1].
Table 1: Evolution of Microtubule-Targeting Agents in Oncology
Era | Key Agents | Clinical Impact | Limitations |
---|---|---|---|
1960s | Vinca alkaloids (Vincristine, Vinblastine) | Curative in pediatric ALL and lymphomas | Neurotoxicity, Myelosuppression |
1990s | Taxanes (Paclitaxel, Docetaxel) | First-line in breast, ovarian, and lung cancers | Resistance via Pgp efflux, Hypersensitivity |
2000s | Epothilones (Ixabepilone), Halichondrins (Eribulin) | Activity in taxane-resistant tumors | Complex synthesis, Limited bioavailability |
2010s+ | Antibody-drug conjugates (Brentuximab vedotin) | Targeted delivery to tumor cells | On-target off-tumor effects |
Erbulozole (R 55 104) is a synthetic microtubule inhibitor developed as a water-soluble derivative of tubulozole (R 46 846). Structurally, it belongs to the tubulozole congener family characterized by an imidazole core linked to hydrophobic aromatic groups. This design confers reversible antimicrotubular activity at low concentrations (IC₅₀: 1.56 × 10⁻⁸ M), 10-fold more potent than its predecessor [10]. Unlike classical MTAs binding β-tubulin sites (vinca, taxane), erbulozole targets α-tubulin, disrupting longitudinal tubulin-tubulin interactions—a mechanism shared by pironetin but distinct from most clinically used MTAs [8] [9].
Key structural modifications enhance erbulozole’s pharmacokinetic profile:
Functionally, erbulozole induces G₂/M arrest by inhibiting microtubule polymerization, confirmed through in vitro tubulin assays. This disrupts mitotic spindle assembly, leading to apoptotic cell death evidenced by PARP cleavage and caspase-3 activation [9]. Its anti-invasive potential is notable in metastatic models, where it suppresses tumor cell migration by interfering with cytoskeletal remodeling [10].
Table 2: Structural and Functional Comparison of Tubulozole Congeners
Parameter | Tubulozole (R 46 846) | Erbulozole (R 55 104) | Pironetin |
---|---|---|---|
Solubility | Low (lipophilic) | High (water-soluble) | Moderate |
Binding Site | α/β-tubulin interface | α-tubulin (pironetin site) | α-tubulin |
IC₅₀ (Tubulin) | 1.5 × 10⁻⁷ M | 1.56 × 10⁻⁸ M | 5.9 × 10⁻⁷ M |
Antiproliferative Potency | Moderate | High | Moderate |
Administration Route | Intravenous | Oral | Intravenous |
Despite advances in MTA therapy, two critical gaps persist: overcoming tumor resistance and enhancing radiotherapeutic efficacy. Erbulozole addresses both through unique dual-action mechanisms.
Radiosensitization Through Mitotic Synchronization
Erbulozole synchronizes tumor cells in radiosensitive G₂/M phases. In murine MO4 fibrosarcomas, oral administration (40 mg/kg) 2–6 hours before gamma irradiation (10 Gy) amplified tumor growth delay by 3-fold compared to radiation alone. This synergy peaked when irradiation coincided with erbulozole-induced mitotic arrest, confirmed by histologic mitotic indexing [10]. The effect extended to fractionated regimens (8 × 2 Gy), clinically validating its radiosensitizing potential. Mechanistically, microtubule disruption impairs DNA repair by sequestering proteins involved in homologous recombination [6] [10].
Overcoming Resistance in Refractory Tumors
Resistance to MTAs commonly arises from P-glycoprotein (Pgp) efflux or β-tubulin mutations. Erbulozole retains activity against Pgp-overexpressing and tubulin-mutant cell lines due to:
ADME-Tox Optimization Challenges
Computational ADME-Tox profiling of triazole fungicides reveals shared liabilities with azole-based MTAs: hepatotoxicity risks from CYP450 inhibition and variable blood-brain barrier permeability. Erbulozole’s imidazole core raises similar concerns, though its α-tubulin specificity may reduce off-target effects [7]. Future work must address:
Table 3: Dual-Action Therapeutic Synergy: Preclinical Evidence
Combination Regimen | Tumor Model | Efficacy Outcome | Molecular Mechanism |
---|---|---|---|
Erbulozole (8 mg/kg) + 10 Gy γ-irradiation | Murine MO4 fibrosarcoma | Tumor growth delay ↑ 300% | Mitotic arrest synchronization |
Erbulozole (40 mg/kg) + 2 Gy × 8 fractions | Murine Lewis Lung carcinoma | Survival ↑ 40% vs. radiation alone | Impaired DNA damage repair |
BAL101553 + radiotherapy | Pgp+ SW480 colon adenocarcinoma | Additive clonogenic reduction | Tubulin destabilization, G2/M arrest |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7